![molecular formula C27H18N4O5S B4666408 4-[isonicotinoyl(8-quinolinylsulfonyl)amino]phenyl isonicotinate](/img/structure/B4666408.png)
4-[isonicotinoyl(8-quinolinylsulfonyl)amino]phenyl isonicotinate
Overview
Description
4-[isonicotinoyl(8-quinolinylsulfonyl)amino]phenyl isonicotinate is a chemical compound that has gained significant interest in scientific research due to its potential use in medicinal chemistry. This compound is also known as IQSA and is a derivative of quinoline. It has been found to exhibit promising anticancer properties and has been studied extensively for its mechanism of action.
Mechanism of Action
The mechanism of action of IQSA involves the inhibition of tubulin polymerization, which is essential for cell division. This results in the arrest of the cell cycle and ultimately leads to cell death. IQSA has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
In addition to its anticancer properties, IQSA has also been found to exhibit anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of IQSA in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment. However, IQSA has also been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of IQSA. One area of research is the development of IQSA analogs with improved anticancer properties and reduced toxicity. Another area of research is the investigation of IQSA's potential use in combination with other anticancer drugs. Additionally, the study of IQSA's mechanism of action and its effects on other cellular processes is an area of ongoing research.
Scientific Research Applications
IQSA has been extensively studied for its potential use in cancer treatment. It has been found to exhibit potent anticancer properties against a variety of cancer cell lines, including breast, lung, and colon cancer. IQSA has also been studied for its potential use in the treatment of other diseases, including malaria and tuberculosis.
properties
IUPAC Name |
[4-[pyridine-4-carbonyl(quinolin-8-ylsulfonyl)amino]phenyl] pyridine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N4O5S/c32-26(20-10-15-28-16-11-20)31(37(34,35)24-5-1-3-19-4-2-14-30-25(19)24)22-6-8-23(9-7-22)36-27(33)21-12-17-29-18-13-21/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIUDSICWGFMQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N(C3=CC=C(C=C3)OC(=O)C4=CC=NC=C4)C(=O)C5=CC=NC=C5)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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